3alpha-Hydroxytibolone

Description

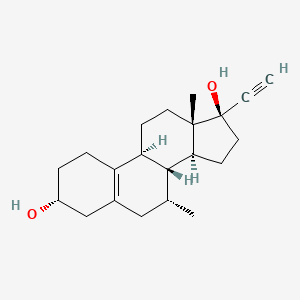

Structure

3D Structure

Properties

IUPAC Name |

(3R,7R,8R,9S,13S,14S,17R)-17-ethynyl-7,13-dimethyl-2,3,4,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O2/c1-4-21(23)10-8-18-19-13(2)11-14-12-15(22)5-6-16(14)17(19)7-9-20(18,21)3/h1,13,15,17-19,22-23H,5-12H2,2-3H3/t13-,15-,17-,18+,19-,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLEUWNOTNJZCBN-CZTKNSHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(CCC(C2)O)C3C1C4CCC(C4(CC3)C)(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2=C(CC[C@H](C2)O)[C@@H]3[C@@H]1[C@@H]4CC[C@]([C@]4(CC3)C)(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001315905 | |

| Record name | 3alpha-Hydroxytibolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100239-44-9 | |

| Record name | 3α-Hydroxytibolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100239-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxytibolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100239449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3alpha-Hydroxytibolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3.ALPHA.-HYDROXYTIBOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37T303O94A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Enzymatic Biotransformation and Metabolic Pathways of 3alpha Hydroxytibolone

Further Metabolism and Conjugation of 3alpha-Hydroxytibolone

Following its formation, this compound undergoes further metabolism, primarily through phase II conjugation reactions. nih.gov The most significant of these reactions is sulfation. drugbank.comnih.govnih.gov More than 75% of tibolone (B1683150) and its metabolites, including this compound, are present in the bloodstream as inactive sulfated conjugates. nih.govresearchgate.net

Studies have identified the sulfotransferase enzyme SULT2A1 as the main catalyst for the sulfation of both 3alpha- and 3beta-hydroxytibolone (B3362618) in human postmenopausal liver and small intestine tissues. nih.gov This sulfation effectively inactivates the metabolites, and the presence of local sulfatase enzymes in target tissues may play a role in reactivating them, contributing to the drug's tissue-selective effects. nih.govnih.gov While sulfation is the primary conjugation pathway, minor involvement of the cytochrome P450 enzyme system has been noted, though it is not considered clinically significant for tibolone's metabolism. nih.govresearchgate.net Interestingly, research has also shown that AKR1C enzymes, particularly AKR1C4, can reduce already conjugated steroids, such as tibolone-17beta-sulfate, suggesting that phase II conjugation can sometimes precede phase I reduction. nih.govnih.gov

Sulfation Pathways and Inactive Conjugates

Sulfation is a critical Phase II metabolic pathway that inactivates the hydroxylated metabolites of tibolone, including this compound. nih.gov This process involves the transfer of a sulfonate group to the hydroxyl moiety of the molecule, catalyzed by sulfotransferase (SULT) enzymes. The resulting sulfated conjugates, such as 3alpha-sulfated tibolone, are biologically inactive. nih.gov These inactive forms can circulate in the body, acting as a reservoir. Over 75% of tibolone and its metabolites in circulation are in the sulfated form. nih.gov

Research has identified specific SULT isoforms responsible for this biotransformation in human tissues. Studies using expressed human SULT isoforms have shown that SULT2A1 has the highest affinity for sulfating this compound. nih.gov SULT1E1 also demonstrates the ability to conjugate this compound, though its activity levels are often lower or undetectable in many liver samples. nih.govunl.edu In postmenopausal liver tissue, SULT2A1 is considered the major enzyme responsible for the sulfation of tibolone's hydroxy metabolites. nih.govresearchgate.net Other isoforms, including SULT1A1, SULT1A3, SULT1B1, and SULT1C1, show no detectable activity towards this compound. nih.gov This enzymatic pre-receptor regulation is crucial for the tissue-selective effects observed with tibolone administration. nih.govunl.edu

Table 1: Human Sulfotransferase (SULT) Isoform Activity with this compound

| Enzyme Isoform | Activity towards this compound | Tissue Location of Activity | Reference |

|---|---|---|---|

| SULT2A1 | High affinity and major activity | Liver, Small Intestine | nih.gov, researchgate.net, nih.gov |

| SULT1E1 | Demonstrates activity, but often low | Liver, Small Intestine | nih.gov, nih.gov |

| SULT2B1b | Sulfates the 3-OH metabolite | Not specified | nih.gov |

| SULT1A1 | No detectable activity | Not applicable | nih.gov |

| SULT1A3 | No detectable activity | Not applicable | nih.gov |

| SULT1B1 | No detectable activity | Not applicable | nih.gov |

| SULT1C1 | No detectable activity | Not applicable | nih.gov |

Desulfation by Sulfatase Enzymes and Reactivation

The inactivation of this compound through sulfation is a reversible process. researchgate.net The reactivation occurs through the action of steroid sulfatase (STS), an enzyme that hydrolyzes the sulfate (B86663) ester bond, removing the sulfate group from the inactive conjugate. nih.govnih.gov This desulfation process regenerates the active this compound molecule, allowing it to bind to its target receptors. nih.govmdpi.com

The balance between the activities of sulfotransferases and sulfatases is a key mechanism for modulating the local, tissue-specific effects of tibolone's metabolites. researchgate.net In tissues where sulfatase activity is prominent and sulfotransferase activity is low, such as bone, the active this compound can accumulate and exert its estrogenic effects. unl.edu Conversely, in tissues like the endometrium and breast, higher sulfotransferase activity and inhibition of sulfatase activity ensure that the metabolites remain in their inactive, sulfated form, preventing local estrogenic stimulation. nih.govbioscientifica.com

Other Phase I and Phase II Metabolic Conversions

The formation of this compound is itself a Phase I metabolic reaction. It is produced from its parent compound, tibolone, through the reduction of the 3-keto group. nih.gov This conversion is catalyzed by aldo-keto reductase (AKR) enzymes, specifically members of the AKR1C subfamily. nih.govdrugbank.com In the liver, AKR1C4 predominantly produces this compound. drugbank.comresearchgate.net In contrast, AKR1C1 and AKR1C2 tend to produce the 3beta-hydroxy epimer. drugbank.com Rat osteoblasts have also been shown to express 3-ketosteroid reductase activity (specifically AKR1C9), which rapidly converts tibolone primarily into this compound. nih.gov

Beyond sulfation, other Phase II conjugation reactions can occur with steroids, such as glucuronidation. However, for tibolone's metabolites, sulfation is the most significant Phase II pathway. nih.gov While studies have demonstrated that AKR1C enzymes can reduce steroid glucuronides, the catalytic efficiency is severely impaired by the presence of a 17-glucuronide group, suggesting this is not a primary pathway for this compound metabolism. nih.gov The primary metabolic fate of this compound appears to be its conversion to and from its inactive sulfate conjugate. nih.govdrugbank.com

Theoretical Biochemical Synthesis and Derivatization Approaches

The specific stereochemistry of this compound has led to research into selective synthesis methods, both for production and for analytical purposes.

Biochemical synthesis, or biotransformation, offers a method for the enantioselective production of this compound from tibolone. A screening of various yeast strains found that many could preferentially produce the 3alpha-epimer with high purity. researchgate.net Notably, the yeast Kluyveromyces lactis (CBS 2359) was optimized for this conversion, yielding a 99:1 ratio of 3alpha- to 3beta-hydroxytibolone with complete conversion of the tibolone substrate. researchgate.net This demonstrates a viable and highly selective method for the biochemical synthesis of the compound.

For analytical quantification in biological matrices like human plasma, derivatization is often necessary to enhance detection by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net Due to the low ionization efficiency of the underivatized steroid, a common approach is to use a derivatizing agent. researchgate.net p-Toluenesulfonyl isocyanate has been successfully used as a derivatization reagent that reacts with the hydroxyl group of this compound. researchgate.netnih.gov This process introduces an easily ionizable sulfonylcarbamic ester moiety, which significantly improves the analyte's sensitivity in negative electrospray ionization, allowing for precise quantification at low concentrations in plasma. researchgate.netresearchgate.net

Molecular and Cellular Mechanisms of Action of 3alpha Hydroxytibolone

Interaction with Steroid Receptors

The primary mechanism of action for 3alpha-hydroxytibolone is mediated through its binding to and activation of estrogen receptors, while notably lacking affinity for progesterone (B1679170) and androgen receptors. nih.govresearchgate.net

This compound, along with its isomer 3beta-hydroxytibolone (B3362618), is recognized as the strongest binder and activator of estrogen receptors (ERs) among the metabolites of tibolone (B1683150). nih.gov Research indicates that it has an affinity for both estrogen receptor subtypes, ERα and ERβ. researchgate.netresearchgate.net Studies have consistently shown that this compound displays a greater binding affinity for ERα compared to ERβ. nih.gov This preferential binding to ERα is a key determinant of its estrogenic activity in various tissues. mdpi.comnih.gov While both 3-hydroxy metabolites bind to ERs, they are considered to have a preference for ERα. nih.govresearchgate.net

Table 1: Estrogen Receptor Binding Profile of this compound

| Receptor Subtype | Binding Affinity | Source |

|---|---|---|

| Estrogen Receptor α (ERα) | High; greater than for ERβ | nih.gov |

| Estrogen Receptor β (ERβ) | Lower than for ERα | nih.gov |

This compound functions as a full agonist at estrogen receptors. researchgate.net Its binding to the receptor initiates a conformational change that leads to the activation of estrogen-responsive genes. researchgate.net Studies using a mouse oligodendrocyte cell line and normal human astrocytes demonstrated that this compound stimulates both ERα and ERβ on an estrogen-response element (ERE)-driven promoter. researchgate.net This agonist activity was confirmed as it was blocked by the addition of an estrogen antagonist, indicating that its effects are mediated directly through the estrogen receptor. researchgate.net The estrogenic effects of tibolone in tissues like bone, the brain, and the vagina are primarily attributed to the agonist actions of its 3-hydroxy metabolites. researchgate.netresearchgate.net

A critical aspect of the tissue-selective nature of tibolone's metabolites is their distinct receptor-binding profiles. Extensive research has demonstrated that this compound does not bind to or activate progesterone receptors (PR) or androgen receptors (AR). nih.gov This lack of affinity is in stark contrast to tibolone's other major metabolite, the Delta(4)-isomer, which is responsible for the progestogenic and androgenic effects of the parent compound. nih.govresearchgate.netresearchgate.net The specific estrogenic action of this compound is therefore not confounded by cross-reactivity with progesterone or androgen signaling pathways. nih.govresearchgate.net

Table 2: Receptor Specificity of this compound

| Receptor Family | Binding/Activation | Source |

|---|---|---|

| Estrogen Receptors (ER) | Binds and activates | nih.govresearchgate.net |

| Progesterone Receptor (PR) | Does not bind or activate | nih.govresearchgate.net |

| Androgen Receptor (AR) | Does not bind or activate | nih.govresearchgate.net |

Agonist Activity at Estrogen Receptors

Non-Receptor Mediated Cellular Effects

The estrogenic activity of this compound can trigger non-genomic signaling through the activation of intracellular pathways such as PI3K/AKT and p38/MAPK. nih.govresearchgate.net These pathways are crucial for cell survival and regulation. Network pharmacology analyses have predicted that the estrogenic metabolites of tibolone, including this compound, can regulate genes involved in critical processes like oxidative stress, inflammation, and apoptosis. researchgate.net This suggests that its mechanism extends to the modulation of complex cellular networks that influence cell metabolism and synaptic transmission. researchgate.net

Based on the available research, there is no specific information detailing the direct effects of this compound on ion channels, including the L-type Ca2+ current.

Modulation of Intracellular Signaling Pathways

Influence on Neuroglobin Signaling Pathways

The synthetic steroid this compound, a principal active metabolite of tibolone, has been shown to exert neuroprotective effects through the modulation of neuroglobin (NGB) signaling pathways. nih.govresearchgate.net Following administration, tibolone is converted to its active metabolites, including this compound, which are lipophilic and can cross the blood-brain barrier. nih.govmdpi.com These metabolites, particularly 3alpha- and 3beta-hydroxytibolone, primarily interact with estrogen receptors (ERs), with a preference for ERα. nih.govmdpi.com

The activation of ERs by this compound can initiate genomic and non-genomic signaling cascades that lead to the upregulation of NGB expression in both neurons and glial cells. nih.gov The genomic pathway involves the migration of the activated steroid hormone receptor complex to the nucleus, where it binds to steroid hormone response elements on the NGB gene promoter, thereby stimulating its transcription. nih.gov Non-genomically, NGB expression can be regulated through the activation of the PI3K/Akt and p38/MAPK signaling pathways. nih.gov

Once expressed, NGB plays a crucial role in neuroprotection. researchgate.net It can interact with G protein alpha subunits (Gα) and phosphatase and tensin homolog (PTEN), leading to the activation of survival signaling. nih.gov Furthermore, estrogenic signaling promotes the translocation of NGB to the mitochondria. nih.govresearchgate.net Within the mitochondria, NGB interacts with cytochrome c and other mitochondrial complex proteins, scavenging reactive oxygen and nitrogen species (ROS/RNS). nih.gov This antioxidant activity contributes to its anti-inflammatory and anti-apoptotic properties in the brain. nih.gov

The induction of NGB by tibolone and its metabolites is a key mechanism underlying their neuroprotective actions, which include promoting cognition and attenuating the reactive activation of astrocytes and microglia following brain injury. nih.gov

Impact on Enzyme Activities Beyond Initial Metabolism (e.g., Sulfatase, Sulfotransferase, Hydroxysteroid Dehydrogenases)

The biological activity of this compound is significantly modulated by various enzymes beyond those involved in its initial formation from tibolone. These enzymes, including sulfatases, sulfotransferases, and hydroxysteroid dehydrogenases (HSDs), play a crucial role in determining the tissue-specific effects of tibolone's metabolites.

Sulfatase and Sulfotransferase Activity:

Tibolone and its metabolites, including this compound, have been shown to inhibit sulfatase activity and stimulate sulfotransferase activity in breast cancer cells. oup.comnih.govdrugbank.com This dual action is significant because sulfatase is responsible for converting inactive estrogen sulfates (like estrone (B1671321) sulfate) into active estrogens (like estrone), while sulfotransferase catalyzes the reverse reaction, inactivating estrogens. nih.gov By inhibiting sulfatase and promoting sulfotransferase, tibolone and its metabolites reduce the levels of bioactive estrogens in breast tissue, which may contribute to the lack of breast stimulation observed with tibolone treatment. nih.govdrugbank.comnih.gov This effect is tissue-specific, as significant inhibition of sulfatase activity is observed in breast cancer cells but not in osteoblast-like cells. nih.gov The sulfated forms of the 3-hydroxy metabolites, such as 3alpha-sulfated tibolone, are present in circulation and act as a reservoir, from which the active forms can be released locally in tissues by sulfatase enzymes. nih.gov

Hydroxysteroid Dehydrogenase (HSD) Activity:

The interconversion of tibolone and its metabolites is also regulated by HSDs. Specifically, the aldo-keto reductase (AKR) 1C subfamily of enzymes functions as 3alpha/3beta-HSDs. researchgate.netnih.gov

AKR1C1 and AKR1C2 preferentially form 3beta-hydroxytibolone. researchgate.netnih.gov

AKR1C4 , which is liver-specific, predominantly forms this compound. researchgate.netnih.gov

This differential enzyme activity may explain why 3beta-hydroxytibolone is the major metabolite in target tissues, while this compound is the major circulating metabolite. researchgate.net In human liver, the reduction of tibolone results in a 4:1 ratio in favor of 3beta-hydroxytibolone over this compound. nih.gov These 3-hydroxy metabolites can also be oxidized back to tibolone by AKR1C2 and AKR1C4, although this is likely limited in vivo due to inhibition by NADPH. researchgate.net Furthermore, tibolone and its metabolites inhibit 17beta-hydroxysteroid dehydrogenase (17beta-HSD) type I, which converts the weak estrogen estrone to the more potent estradiol (B170435), and stimulate 17beta-HSD type II, which inactivates estradiol. drugbank.com

The following table summarizes the key enzymatic activities influenced by this compound and its parent compound, tibolone.

| Enzyme | Action | Consequence in Specific Tissues |

| Sulfatase | Inhibited by tibolone and its metabolites | Decreased conversion of estrone sulfate (B86663) to estrone, reducing active estrogen levels in breast tissue. oup.comnih.govdrugbank.com |

| Sulfotransferase | Stimulated by tibolone and its metabolites | Increased formation of inactive estrogen sulfates in breast tissue. oup.comnih.govdrugbank.com |

| 17β-HSD Type I | Inhibited by tibolone and its metabolites | Reduced conversion of estrone to the more potent estradiol in breast tissue. drugbank.com |

| 17β-HSD Type II | Stimulated by tibolone and its metabolites | Increased inactivation of estradiol. drugbank.com |

| AKR1C4 (3α-HSD) | Catalyzes the formation of 3α-hydroxytibolone | Predominantly occurs in the liver. researchgate.netnih.gov |

| AKR1C1/AKR1C2 (3β-HSD) | Catalyzes the formation of 3β-hydroxytibolone | Predominant in target tissues. researchgate.netnih.gov |

Cellular Responses and Biological Activities in In Vitro Models

Regulation of Cellular Processes (e.g., Proliferation, Apoptosis, Differentiation)

The 3-hydroxy metabolites of tibolone, including this compound, have been shown to regulate key cellular processes such as proliferation, apoptosis, and differentiation in a tissue-specific manner.

In breast cancer cell lines, tibolone and its metabolites have been found to decrease cell proliferation and increase apoptosis. researchgate.net This is attributed to the inhibition of sulfatase activity, which reduces the local availability of active estrogens. researchgate.net The estrogenic effects of the 3-hydroxy metabolites are counterbalanced by the progestogenic activity of the Δ4-isomer of tibolone, which promotes cell differentiation. researchgate.net

In endometrial cell co-culture models that mimic the in vivo environment, the 3-hydroxy metabolites of tibolone, including this compound, surprisingly did not stimulate the proliferation of Ishikawa epithelial cells, even at high concentrations. nih.gov In fact, they were found to counteract estradiol-driven proliferation. nih.gov This unexpected effect of the estrogenic metabolites is thought to be due to their conversion to progestagenic metabolites by enzymes present in the stromal cells of the co-culture. nih.gov

In the context of the central nervous system, this compound, acting through the estrogen receptor, demonstrates agonist activity in oligodendrocyte and astrocyte cell lines, suggesting a role in glial cell function and differentiation. researchgate.net It has been shown that tibolone protects astrocytes from glucose deprivation, indicating a role in promoting cell survival. researchgate.net

The table below summarizes the observed effects of this compound on cellular processes in different cell types.

| Cell Type | Cellular Process | Observed Effect of this compound |

| Breast Cancer Cells | Proliferation | Decrease researchgate.net |

| Apoptosis | Increase researchgate.net | |

| Endometrial Cells (in co-culture) | Proliferation | Counteracts estradiol-driven proliferation nih.gov |

| Oligodendrocytes / Astrocytes | Estrogen Receptor Activation | Agonist activity researchgate.net |

| Cell Survival | Protective against glucose deprivation researchgate.net |

Neurobiological Actions in Glial Cell Models (e.g., Attenuation of Reactive Activation, Phagocytosis)

One of the key neuroprotective mechanisms of tibolone is the attenuation of the reactive activation of astrocytes and microglia following traumatic brain injury. nih.gov This modulation of the glial response helps to create a more favorable environment for neuronal survival and repair.

Furthermore, tibolone has been shown to regulate the phagocytic activity of astrocytes. nih.gov Astrocytes, along with microglia, are the primary phagocytes in the brain, responsible for clearing cellular debris, which is crucial for maintaining brain homeostasis. nih.gov By influencing this process, tibolone's metabolites can contribute to the resolution of inflammation and tissue repair after injury.

In vitro studies using glial cell models have provided further insight into these neurobiological actions. For instance, in the N20.1 oligodendrocyte cell line and in normal human astrocytes, this compound acts as an agonist at the estrogen receptor, suggesting a role in modulating glial cell function through this pathway. researchgate.net The protection of astrocytes from glucose deprivation by tibolone further underscores its role in supporting glial cell viability under stressful conditions. researchgate.net

Investigations in Osteoblast Cell Systems

The bone-preserving effects of tibolone are attributed to the estrogenic activity of its metabolites, including this compound, acting through the estrogen receptor. nih.gov However, a key aspect of tibolone's tissue selectivity is the differential regulation of enzymes in various tissues. In contrast to breast cancer cells where tibolone and its metabolites strongly inhibit sulfatase activity, this inhibition is not observed in osteoblast-like cells. nih.gov This allows for the local activation of estrogenic metabolites in bone, leading to the desired anti-osteoporotic effects without the associated risks of estrogenic stimulation in other tissues like the breast.

Structure Activity Relationship Sar Studies of 3alpha Hydroxytibolone

Comparative Analysis with Tibolone (B1683150) and Other Metabolites (3beta-Hydroxytibolone, Delta4-Tibolone)

The pharmacological effects of tibolone are not exerted by the parent compound itself but rather through its rapid conversion into three principal active metabolites: 3alpha-hydroxytibolone, 3beta-hydroxytibolone (B3362618), and the Delta4-isomer (also known as Δ4-tibolone). researchgate.netdrugbank.comoup.com These metabolites exhibit distinct and separate affinities for steroid hormone receptors, leading to tibolone's tissue-specific clinical profile. drugbank.comoup.comnih.gov

This compound and its stereoisomer, 3beta-hydroxytibolone, are responsible for the estrogenic activity of tibolone. researchgate.netnih.govwikipedia.orgwikipedia.org Both of these hydroxy metabolites are potent binders and activators of estrogen receptors (ERs), showing a greater affinity for ERalpha than for ERbeta. nih.govnih.gov Their estrogenic effects are credited with preventing bone loss and alleviating symptoms of vaginal atrophy. researchgate.netresearchgate.net

In stark contrast, the Delta4-tibolone metabolite displays no significant affinity for estrogen receptors. nih.gov Instead, it is a potent agonist for both the progesterone (B1679170) receptor (PR) and the androgen receptor (AR). nih.govwikipedia.org The parent compound, tibolone, binds weakly to all these receptors, with significantly lower potency compared to its metabolites. nih.gov Crucially, both 3alpha- and 3beta-hydroxytibolone are devoid of any binding or activation activity at the progesterone and androgen receptors. nih.gov This clear segregation of activity—estrogenic effects mediated by the hydroxy metabolites and progestogenic/androgenic effects by the Delta4-isomer—is fundamental to the drug's mechanism of action. nih.govresearchgate.net

The tissue-specific effects of tibolone are explained by the differential distribution and action of these metabolites. researchgate.net For instance, the progestogenic activity of the Delta4-isomer in the endometrium prevents the estrogenic stimulation that would otherwise be caused by the hydroxy metabolites, thereby protecting the tissue. researchgate.netdrugbank.comoup.com Meanwhile, in brain tissues, the estrogenic this compound is the predominant metabolite, which aligns with its effects on thermoregulation and mood. researchgate.net

| Compound | Estrogen Receptor (ER) Activity | Progesterone Receptor (PR) Activity | Androgen Receptor (AR) Activity |

|---|---|---|---|

| This compound | Strong Agonist (Binds ERα > ERβ) nih.govnih.gov | No Activity nih.gov | No Activity nih.gov |

| 3beta-Hydroxytibolone | Strong Agonist (Binds ERα > ERβ) nih.govnih.gov | No Activity nih.gov | No Activity nih.gov |

| Delta4-Tibolone | Very Weak/No Activity nih.gov | Strong Agonist nih.govwikipedia.org | Strong Agonist nih.govwikipedia.org |

| Tibolone (Parent) | Weak Agonist nih.gov | Weak Agonist nih.gov | Weak Agonist nih.gov |

Stereochemical Influence on Receptor Binding and Biological Activity

The stereochemistry at the C3 position of the steroid nucleus, which differentiates this compound from 3beta-hydroxytibolone, plays a pivotal role in its metabolism and, consequently, its biological availability and activity. While both epimers are estrogenic, their formation is catalyzed by different enzymes with distinct tissue distributions. researchgate.netbioscientifica.com

The formation of these metabolites is governed by enzymes from the aldo-keto reductase (AKR) 1C subfamily. researchgate.netresearchgate.net

This compound is predominantly formed by AKR1C4, an enzyme that is largely specific to the liver. researchgate.netbioscientifica.com This enzymatic preference explains why this compound is the major circulating metabolite found in plasma. researchgate.netresearchgate.netresearchgate.net

3beta-hydroxytibolone is primarily formed by the actions of AKR1C1 and AKR1C2 in peripheral tissues. researchgate.netbioscientifica.com This leads to 3beta-hydroxytibolone being the major metabolite found within specific target tissues. bioscientifica.comresearchgate.net

| Metabolite | Primary Forming Enzyme(s) | Primary Location of Formation | Resulting Predominance |

|---|---|---|---|

| This compound | AKR1C4 researchgate.netbioscientifica.com | Liver researchgate.netbioscientifica.com | Major circulating metabolite in plasma researchgate.netresearchgate.net |

| 3beta-Hydroxytibolone | AKR1C1, AKR1C2 researchgate.netbioscientifica.com | Peripheral Tissues researchgate.netbioscientifica.com | Major metabolite in target tissues researchgate.net |

Molecular Docking and Computational Chemistry Approaches for Interaction Mechanisms

Computational chemistry, particularly molecular docking simulations, has been instrumental in explaining the interaction mechanisms that govern the formation and activity of this compound. These studies have provided critical insights into the stereospecificity of the enzymes responsible for its synthesis. researchgate.netresearchgate.net

Molecular docking simulations using the crystal structures of AKR1C1 and AKR1C2 have successfully explained the inversion of stereospecificity observed with these enzymes. researchgate.netresearchgate.net For instance, while AKR1C2 functions as a 3alpha-hydroxysteroid dehydrogenase (HSD) with endogenous androgens like 5alpha-dihydrotestosterone, it functions as a 3beta-HSD with tibolone. researchgate.net Docking studies revealed that this switch is due to the specific binding orientation of the tibolone substrate within the enzyme's active site. researchgate.netnih.gov The initial docking position of the steroid precursor determines the stereochemistry of the resulting hydroxylated product. nih.gov

Furthermore, quantum-chemical investigations and DFT (Density Functional Theory) NMR calculations have been employed to definitively resolve the stereochemical structures of the 3alpha- and 3beta-hydroxy metabolites, providing an essential foundation for understanding their distinct biological roles. researchgate.net These computational approaches are vital for predicting the non-covalent interactions and binding affinities between molecules like this compound and their biological targets, whether they be metabolizing enzymes or nuclear receptors. biointerfaceresearch.com Such simulations help elucidate why specific enzymes produce particular metabolites and how these metabolites, in turn, interact with hormone receptors to elicit a biological response.

Advanced Analytical Methodologies for 3alpha Hydroxytibolone Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Based Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the quantification of 3alpha-Hydroxytibolone in various biological matrices, particularly human plasma. researchgate.net Its high sensitivity and specificity allow for reliable measurement even at low concentrations.

The structural similarity between the stereoisomers this compound and 3beta-Hydroxytibolone (B3362618) presents a significant analytical challenge. To address this, robust ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods have been developed. nih.govresearchgate.net These methods are not only fast and sensitive but are also capable of successfully separating the two stereoisomers for accurate quantification of this compound. nih.govresearchgate.net

A notable UPLC-MS/MS method involves chromatographic separation on a UPLC analytical column using a binary gradient. nih.govnih.gov For quantification, a linear calibration curve for this compound has been established over the concentration range of 0.100 to 35.000 ng/mL, achieving a lower limit of quantification (LLOQ) of 0.100 ng/mL. nih.govresearchgate.netnih.gov To ensure accuracy, an isotopic internal standard, such as 3α-Hydroxy Tibolone-¹³CD₃, is often utilized. nih.govresearchgate.net The validation of these methods demonstrates high precision and accuracy, making them suitable for pharmacokinetic studies. researchgate.netnih.gov

Table 1: UPLC-MS/MS Method Validation Parameters for this compound Quantification

| Parameter | Finding | Reference |

|---|---|---|

| Linearity Range | 0.100–35.000 ng/mL | nih.gov |

| Correlation Coefficient (r) | 0.9993 to 0.9997 | nih.gov |

| Lower Limit of Quantification (LLOQ) | 0.100 ng/mL | nih.gov |

| Intra-assay Precision (%RSD) | 1.27% to 10.83% | nih.gov |

| Inter-assay Precision (%RSD) | 1.94% to 12.50% | nih.gov |

| Intra-assay Accuracy | 94.00% to 102.83% | nih.gov |

| Inter-assay Accuracy | 98.93% to 103.00% | nih.gov |

Electrospray ionization (ESI) is a commonly employed ionization technique in LC-MS/MS methods for this compound analysis. researchgate.net Methods have been developed using both positive and negative ESI modes. researchgate.net The choice of ionization mode can depend on whether a derivatization step is included. Due to the apolar steroid structure, ionization efficiency can be low, with some studies noting a weak response in positive mode and almost no response in negative mode without derivatization. researchgate.net

Tandem mass spectrometry (MS/MS) is utilized for its selectivity, typically operating in multiple reaction monitoring (MRM) mode. This involves monitoring a specific precursor-to-product ion transition. For instance, in a positive ion mode ESI method, the transition for this compound was m/z 332.2 → 297.2. In a method using derivatization and negative mode atmospheric pressure chemical ionization (APCI), the transition monitored was m/z 510.2 → m/z 170.1. nih.gov

Table 2: Comparison of Various LC-MS/MS Methods for this compound Quantification

| Method | Ionization | Derivatization | Column | Mobile Phase | LLOQ | Reference |

|---|---|---|---|---|---|---|

| LC-MS/MS | ESI Negative | Yes (PTSI) | C18 | Acetonitrile/Water | 0.2 ng/mL | researchgate.net |

| UPLC-MS/MS | ESI | Yes (PTSI) | UPLC Analytical Column | Binary Gradient | 0.1 ng/mL | nih.govresearchgate.net |

| LC-MS/MS | ESI Positive | No | Gemini-NX™ C18 | Acetonitrile/Water + NaOH | 1 ng/mL |

| LC-MS/MS | APCI Negative | Yes (PTSI) | Agilent XDB C18 | Acetonitrile/Water | 100 pg/mL | nih.gov |

To overcome the inherently low ionization efficiency of steroids, derivatization strategies are frequently employed to enhance detection sensitivity. researchgate.net A widely used derivatizing agent for this compound is p-toluenesulfonyl isocyanate (PTSI). researchgate.netnih.govresearchgate.netnih.gov

The derivatization process with PTSI, which can be completed in as little as two minutes at room temperature, introduces a sulfonylcarbamic ester moiety to the molecule. researchgate.net This addition creates a structure that is easily ionizable, greatly improving the analyte's sensitivity, particularly in the negative electrospray ionization mode. researchgate.net This enhancement enables the achievement of lower limits of quantitation, which is critical for studies with low analyte concentrations. researchgate.net The typical procedure involves extracting the analyte from the plasma sample, often with ethyl acetate, followed by the derivatization step with PTSI. researchgate.net

Electrospray Ionization (ESI) and Tandem Mass Spectrometry Techniques

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Based Quantification

Gas chromatography-mass spectrometry (GC-MS) represents an alternative to LC-MS for the analysis of this compound. researchgate.netnih.gov Validated GC-MS methods have been successfully used in pharmacokinetic studies, with one method reporting a lower limit of quantification of 0.5 ng/mL. researchgate.net Analysis by GC-MS requires a derivatization step to increase the volatility of the steroid, often through the formation of trimethylsilyl (B98337) derivatives. nih.govnih.gov However, researchers must be cautious, as the intense heating step involved in GC-MS can potentially generate analytical artifacts. nih.gov It has been shown that derivatization and analysis by GC-MS can cause the artificial conversion of Tibolone (B1683150) to 7α-methyl-ethinyl estradiol (B170435), a conversion not observed when using LC-MS without such heating steps. nih.gov

To further improve analytical sensitivity and selectivity, gas chromatography has been coupled with high-resolution mass spectrometry (HRMS). nih.gov This combination has proven particularly effective in pharmacokinetic research of Tibolone and its metabolites. nih.gov

By using GC-HRMS operating in the selected ion monitoring (SIM) mode, a significantly lower limit of quantification of 0.02 ng/mL for this compound (as a trimethylsilyl derivative) was achieved. nih.gov This enhanced detectability allowed for the successful measurement of metabolite concentrations in samples collected at later time points (e.g., 15 and 24 hours), which were previously undetectable using a standard GC-MS system. nih.gov The GC-HRMS method demonstrated excellent performance, with accuracy reported between 90.1-102.3% and precision ranging from 1.6-11.4%. nih.gov

Table 3: Comparison of Detection Limits for GC-based Methods

| Analytical Method | Limit of Quantification (LOQ) | Reference |

|---|---|---|

| GC-MS | 0.5 ng/mL | researchgate.net |

| GC-CI-MS | 0.1 ng/mL |

| GC-HRMS (SIM mode) | 0.02 ng/mL | nih.gov |

Nuclear Magnetic Resonance (NMR) and Quantum-Chemical Investigations for Structural Elucidation and Stereochemical Analysis

Definitive structural and stereochemical analysis of this compound and its isomer relies on powerful techniques like Nuclear Magnetic Resonance (NMR) spectroscopy combined with theoretical calculations. researchgate.net The configuration at the critical C-3 position, which defines the alpha and beta stereoisomers, has been investigated using extensive one- and two-dimensional ¹H and ¹³C NMR spectroscopy. researchgate.net

To complement experimental data, molecular modeling and quantum-chemical calculations are performed. researchgate.net Specifically, Gauge-Independent Atomic Orbital (GIAO) methods, using Density Functional Theory (DFT), have been employed to compute the NMR shielding tensors for the molecules. researchgate.net Research has shown that a comparison of these calculated NMR chemical shifts with the experimental values provides an excellent correlation, which is instrumental in the unambiguous assignment of proton and carbon resonances. researchgate.net This combined experimental and theoretical approach is accurate enough to confidently determine the relative configurations of the stereoisomers by using calculated ¹³C chemical shifts and to establish the chemical shifts of the geminal alpha/beta hydrogen atoms via calculated ¹H resonances. researchgate.net

Theoretical and Hypothesized Biological Contributions of 3alpha Hydroxytibolone

Contribution to Overall Tissue-Specific Steroidal Activity

The defining characteristic of 3alpha-hydroxytibolone is its estrogenic activity, which is central to the tissue-specific action of its parent compound, tibolone (B1683150). drugbank.comnih.govnih.gov This specificity allows tibolone to exert beneficial estrogenic effects in certain tissues while avoiding undesirable stimulation in others. nih.govnih.gov

This compound, along with its isomer 3beta-hydroxytibolone (B3362618), is the primary mediator of estrogenic responses. nih.gov These metabolites bind to and activate estrogen receptors (ERs), with studies indicating a stronger affinity for ERα than for ERβ. patsnap.comnih.govnih.gov This interaction is responsible for the positive effects observed in the brain, bone, and vagina. nih.govpatsnap.comnih.gov For instance, the activation of estradiol (B170435) receptors by these metabolites is credited with preventing bone loss. drugbank.comnih.govnih.gov

Table 1: Receptor Binding Profile of this compound

| Receptor | Binding Activity of this compound | Primary Effect | Source |

|---|---|---|---|

| Estrogen Receptor α (ERα) | Agonist (High Affinity) | Mediates estrogenic effects | patsnap.comnih.govnih.govnih.gov |

| Estrogen Receptor β (ERβ) | Agonist (Lower Affinity than ERα) | Mediates estrogenic effects | patsnap.comnih.gov |

| Progesterone (B1679170) Receptor (PR) | No binding affinity / Antagonist | Contributes to tissue selectivity | nih.govnih.govwikipedia.org |

| Androgen Receptor (AR) | No binding affinity / Antagonist | Contributes to tissue selectivity | nih.govnih.govwikipedia.org |

Role in Modulating Local Hormone Milieu in Specific Tissues

The influence of this compound on the local hormonal environment is a key aspect of its function and underlies the tissue-selective nature of tibolone. nih.govresearchgate.net After formation, primarily in the liver, this compound circulates in the bloodstream, predominantly in an inactive, sulfated form. drugbank.comnih.govnih.govresearchgate.net

The local tissue environment dictates whether this metabolite becomes active. nih.gov This regulation is largely controlled by the enzymatic activity of sulfatases and sulfotransferases within the tissue. nih.govnih.gov

Sulfatase activity: In tissues like bone and brain, sulfatases can convert the inactive sulfated this compound back into its active, non-sulfated form, allowing it to bind to estrogen receptors and exert its effects. researchgate.netnih.gov

Sulfotransferase activity: In contrast, tissues like the endometrium and breast exhibit higher sulfotransferase activity, which promotes the inactivation (sulfation) of this compound. nih.govnih.gov This, combined with the local conversion of tibolone to the progestogenic Δ4-isomer, prevents estrogenic stimulation in these tissues. nih.govpharmacompass.comoup.com

This enzymatic interplay ensures that high levels of active estrogenic metabolites are present only in specific target tissues, thereby creating a unique local hormonal milieu. researchgate.netresearchgate.net For example, in vaginal tissue, high levels of this compound are found, consistent with the estrogenic effects observed there. researchgate.net Conversely, in the endometrium and mammary glands, levels of the active 3-hydroxy metabolites are low, with the inactive, disulfated forms predominating. researchgate.net The conversion of tibolone into its various metabolites is also tissue-dependent, with enzymes like aldo-keto reductases (AKRs) playing a crucial role. For instance, liver-specific AKR1C4 primarily produces this compound, making it the major circulating metabolite. bioscientifica.com

Hypothesized Significance in Cellular Homeostasis and Regulation

This compound is hypothesized to be significantly involved in maintaining cellular homeostasis, a role that extends beyond simple hormonal replacement. drugbank.comcsic.es As an estrogenic compound, it participates in the regulation of fundamental cellular processes. nih.gov

Research suggests that tibolone and its metabolites, including this compound, contribute to cellular homeostasis in breast tissue by inhibiting proliferation and promoting apoptosis (programmed cell death). drugbank.comnih.govnih.gov This dual action helps prevent the unwanted stimulation of breast tissue. drugbank.comnih.gov

Predicted Roles in Oxidative Stress, Inflammation, and Apoptosis Pathways (e.g., Network Pharmacology Studies)

Network pharmacology studies have begun to elucidate the potential roles of this compound in complex biological pathways, particularly those related to oxidative stress, inflammation, and apoptosis. nih.govresearchgate.net These computational approaches predict interactions between drug metabolites and various protein targets, offering insights into their broader mechanisms of action. nih.govmdpi.com

A key study investigating the potential of tibolone's metabolites for traumatic brain injury (TBI) predicted that the estrogenic components, 3alpha- and 3beta-hydroxytibolone, are instrumental in regulating key genes involved in these critical pathways. nih.govresearchgate.net The potent anti-inflammatory and antioxidant effects of compounds that regulate estrogen receptors are well-documented. nih.govconicet.gov.arresearchgate.net

The network pharmacology analysis identified several molecular targets for tibolone's metabolites that are critically involved in the pathogenesis of TBI. nih.govresearchgate.net For the estrogenic metabolites like this compound, Estrogen Receptor 2 (ESR2) was a significant predicted target. nih.govresearchgate.net The regulation of these targets is hypothesized to control the expression of genes that drive oxidative stress, inflammation, and apoptosis following injury. nih.govresearchgate.net For instance, estrogenic compounds can control microglia-induced inflammation and reduce the production of reactive oxygen species. researchgate.net In the context of spinal cord injury, tibolone administration has been shown to modulate autophagy and consistently inhibit apoptosis. researchgate.net These findings suggest that this compound may contribute to neuroprotection by mitigating the secondary injury cascades that involve these damaging processes. conicet.gov.ardntb.gov.ua

Table 2: Predicted Molecular Targets and Pathways for Estrogenic Metabolites of Tibolone (Including this compound) from Network Pharmacology Studies

| Predicted Molecular Target | Associated Pathway/Process | Hypothesized Contribution of this compound | Source |

|---|---|---|---|

| ESR2 (Estrogen Receptor β) | Inflammation, Apoptosis, Synaptic Transmission | Regulation of gene expression to reduce inflammation and cell death; modulate neuronal communication. | nih.govresearchgate.net |

| KDR (Kinase Insert Domain Receptor) | Angiogenesis, Inflammation | Indirectly influence vascular response and inflammation post-injury. | nih.govresearchgate.net |

| PPARA / PPARD (Peroxisome Proliferator-Activated Receptors) | Inflammation, Lipid Metabolism, Oxidative Stress | Modulation of inflammatory responses and cellular metabolism to protect against oxidative damage. | nih.govresearchgate.net |

| NR3C1 (Glucocorticoid Receptor) | Inflammation, Apoptosis | Cross-talk with glucocorticoid signaling pathways to modulate immune response and cell survival. | nih.govresearchgate.net |

Q & A

Q. How should researchers address discrepancies in reported receptor binding affinity data for this compound across studies?

- Methodological Answer : Conduct a meta-analysis using standardized inclusion criteria (e.g., assay type, receptor subtype). Apply statistical tests (e.g., I² statistic) to quantify heterogeneity. Replicate conflicting experiments under controlled conditions (e.g., uniform buffer pH, temperature) to isolate variables .

Q. What experimental design considerations are critical for evaluating the long-term metabolic effects of this compound in vivo?

- Methodological Answer : Use longitudinal cohort studies with staggered dosing regimens (e.g., 6–12 months). Include sham-operated controls and baseline measurements to account for age-related hormonal changes. Apply mixed-effects models to analyze time-dependent pharmacokinetic/pharmacodynamic (PK/PD) relationships .

Q. How can researchers optimize synthetic protocols for this compound to improve yield and purity?

- Methodological Answer : Employ design-of-experiments (DoE) approaches to test variables like reaction temperature, catalyst loading, and solvent polarity. Monitor intermediate purity via HPLC at each step. Compare crystallization solvents (e.g., ethyl acetate vs. hexane) to optimize crystal habit and reduce impurities .

Q. What strategies resolve contradictory findings in pharmacokinetic parameters (e.g., half-life) of this compound between animal models and humans?

- Methodological Answer : Develop physiologically based pharmacokinetic (PBPK) models incorporating species-specific variables (e.g., metabolic enzyme expression, plasma protein binding). Validate using crossover studies in humanized mouse models or microdosing trials with accelerator mass spectrometry (AMS) .

Methodological Frameworks and Tools

- For Research Question Formulation : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure questions align with translational goals .

- For Data Contradiction Analysis : Use PRISMA guidelines for systematic reviews to assess study quality and bias .

- For Experimental Replication : Follow APA standards for reporting procedural details (e.g., alpha-level adjustments, participant demographics) to enhance reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.